molecular formula C22H23NO5S2 B2557408 Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946235-16-1

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2557408
CAS RN: 946235-16-1
M. Wt: 445.55
InChI Key: CJCTWYYQCIJWNU-UHFFFAOYSA-N
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Description

“Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C22H23NO5S2 . It is a thiophene derivative, which is a class of compounds known for their pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . The molecular weight of the compound is 445.552 Da .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have investigated the synthesis of new compounds with potential biological activities using related thiophene carboxylate derivatives as starting materials. For instance, Faty et al. (2010) conducted a study on the efficient synthesis of substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds exhibited significant antibacterial and antifungal activities, highlighting the chemical's role in creating new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, which also showed antimicrobial properties against various bacterial and fungal isolates. This study further underscores the potential of thiophene carboxylate derivatives in developing new antimicrobial compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation of thiophene carboxylate derivatives has been explored by Raghavendra et al. (2016). These compounds were tested for their antimicrobial and antioxidant activities, demonstrating significant efficacy. This research points to the compound's utility in creating substances with potential health benefits, including antimicrobial and antioxidant properties (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Antiproliferative Activity and Tumor Selectivity

A study by Thomas et al. (2017) explored the anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. These derivatives, including the prototype drug TR560, showed pronounced anti-proliferative activity in the mid-nanomolar range with substantial tumor cell selectivity. This research suggests the compound's potential in developing targeted cancer therapies (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

properties

IUPAC Name

ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-4-27-19-9-7-6-8-18(19)23-30(25,26)21-17(16-12-10-15(3)11-13-16)14-29-20(21)22(24)28-5-2/h6-14,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCTWYYQCIJWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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